molecular formula C7H16N2O6 B573984 (S)-(-)-Diaminopropane tartaric acid CAS No. 172152-22-6

(S)-(-)-Diaminopropane tartaric acid

Cat. No.: B573984
CAS No.: 172152-22-6
M. Wt: 224.213
InChI Key: GMEKUQIZTKWBJU-KBZAOUMQSA-N
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Description

(S)-(-)-Diaminopropane tartaric acid is a chiral compound that combines the properties of diaminopropane and tartaric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-(-)-Diaminopropane tartaric acid typically involves the resolution of racemic mixtures using chiral reagents. One common method is the reaction of racemic diaminopropane with enantiomerically pure tartaric acid to form diastereomeric salts, which can then be separated based on their differing physical properties . Another approach involves the use of penicillin molds that selectively consume one enantiomer, leaving the desired this compound .

Industrial Production Methods

Industrial production of this compound often relies on large-scale resolution techniques. These methods include the use of chiral chromatography or crystallization techniques to separate the desired enantiomer from a racemic mixture. The process may also involve the use of specific molds or bacteria that preferentially metabolize one enantiomer, allowing for the isolation of the other .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C3H10N2/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3H,2,4-5H2,1H3/t1-,2-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEKUQIZTKWBJU-KBZAOUMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58649-86-8
Record name 1,2-Propanediamine, (2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58649-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90669968
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-22-6
Record name 1,2-Propanediamine, (S)-, [S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172152-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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